N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide: is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to an isoxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves the following steps:
Formation of 2,4-dichlorobenzyl chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Preparation of 3,5-dimethyl-4-isoxazolecarboxylic acid: This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of 2,4-dichlorobenzyl chloride with 3,5-dimethyl-4-isoxazolecarboxylic acid in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carboxamide group can yield the corresponding amine derivative.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 3,5-dimethyl-4-isoxazolecarboxylic acid derivatives.
Reduction: Formation of N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide amine derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antifungal properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical and physical properties.
- Applied in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to modulation of signal transduction pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorobenzyl chloride: An intermediate in the synthesis of various organic compounds.
2,4-Dichlorobenzaldehyde: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-12(8(2)19-17-7)13(18)16-6-9-3-4-10(14)5-11(9)15/h3-5H,6H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPVCTOKRUQRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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